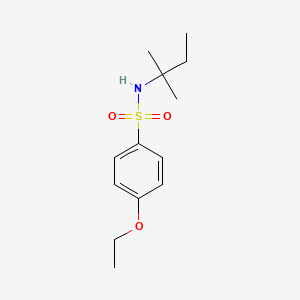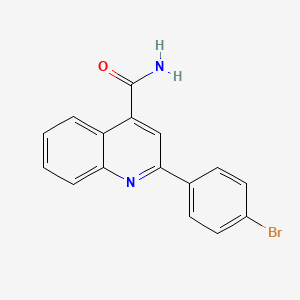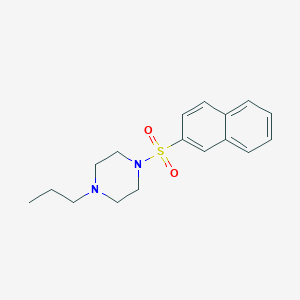
1-(2-naphthylsulfonyl)-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthylsulfonyl)-4-propylpiperazine is an organic compound that belongs to the class of sulfonamides It features a naphthalene ring attached to a sulfonyl group, which is further connected to a piperazine ring substituted with a propyl group
Preparation Methods
The synthesis of 1-(2-naphthylsulfonyl)-4-propylpiperazine typically involves the reaction of 2-naphthalenesulfonyl chloride with 4-propylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Naphthylsulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other substituents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and naphthalene derivatives.
Scientific Research Applications
1-(2-Naphthylsulfonyl)-4-propylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dendrimers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine involves its interaction with molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(2-Naphthylsulfonyl)-4-propylpiperazine can be compared with other sulfonamide derivatives, such as:
1-(2-Naphthylsulfonyl)-4-benzylpiperazine: Similar structure but with a benzyl group instead of a propyl group.
N-Alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)-4-Acetyl-Piperazine: Contains additional functional groups, making it more complex and potentially more selective in its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-9-18-10-12-19(13-11-18)22(20,21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIDTNQSPYCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
methane-1-thione](/img/structure/B5783552.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)


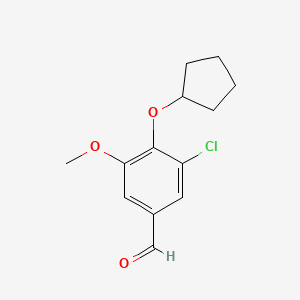
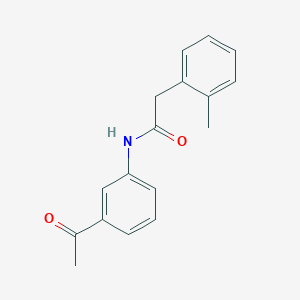
![N-[4-(cyclopropylsulfamoyl)phenyl]acetamide](/img/structure/B5783591.png)
![ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5783605.png)
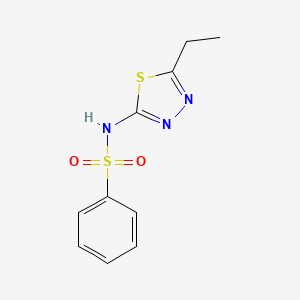
![(6-Amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-piperidin-1-ylmethanone](/img/structure/B5783615.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
